
Benzyloxycarbonyl isothiocyanate
概要
説明
Benzyloxycarbonyl isothiocyanate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a reagent in the preparation of thioureas and other nitrogen-containing compounds. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzyloxycarbonyl moiety, making it a valuable intermediate in various chemical reactions.
作用機序
Target of Action
Isothiocyanates (ITCs), such as Benzyloxycarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They have been shown to inhibit the growth of various human cancer cell lines . In addition, ITCs have been found to modulate a large number of cancer-related targets or pathways .
Mode of Action
ITCs interact with their targets and cause a variety of changes. For instance, they have been found to induce autophagy in lung cancer cells, which protects the cancer cells against the inhibitory action of ITCs . This autophagy induction is mediated by the endoplasmic reticulum stress response . Furthermore, ITCs have been found to decrease Akt phosphorylation, a key player in cell survival and growth .
Biochemical Pathways
ITCs affect several biochemical pathways. They inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects on various pathways contribute to their chemopreventive potential .
Pharmacokinetics
The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs in the body.
Result of Action
The result of the action of ITCs is the inhibition of tumor cell growth. For instance, ITCs have been found to dose-dependently inhibit the growth of different human lung cancer cell lines . They also induce protective autophagy in these cells .
Action Environment
The action of ITCs can be influenced by environmental factors. For example, the formation of ITCs from glucosinolates can depend on physiological conditions such as pH and the presence of certain cofactors . Furthermore, the reactivity of the isothiocyanate moiety and the role of the side chain during reactions with reactive oxygen species can be influenced by the environment .
準備方法
Synthetic Routes and Reaction Conditions: Benzyloxycarbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of benzyloxycarbonyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: Benzyloxycarbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form thioureas, a reaction commonly used in organic synthesis.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions:
Amines: Used in the synthesis of thioureas.
Bases: Such as sodium hydroxide, to facilitate the reaction.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products Formed:
Thioureas: Formed through the reaction with amines.
Isocyanates: Can be converted to isocyanates under specific conditions.
科学的研究の応用
Benzyloxycarbonyl isothiocyanate has a wide range of applications in scientific research:
類似化合物との比較
Phenyl Isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural properties.
Ethoxycarbonyl Isothiocyanate: Similar in structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: Benzyloxycarbonyl isothiocyanate is unique due to its specific reactivity and the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties. This makes it particularly useful in the synthesis of thioureas and other nitrogen-containing compounds .
特性
IUPAC Name |
benzyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(10-7-13)12-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBAQHNOPTJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





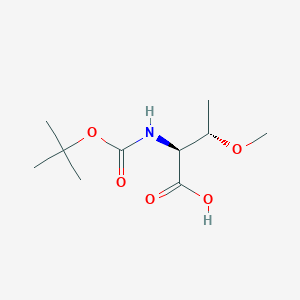

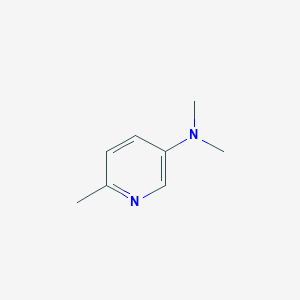
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)
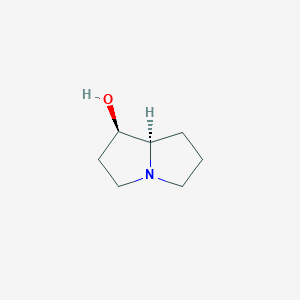


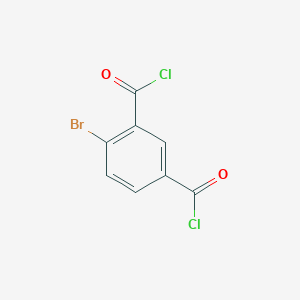
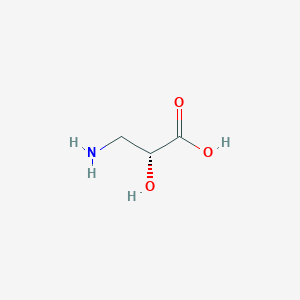
![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)

